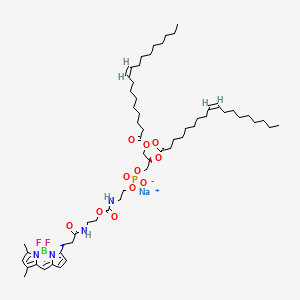

DOPE-PEG-BDP FL,MW 5000

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C58H95BF2N4NaO11P |

|---|---|

Peso molecular |

1127.2 g/mol |

Nombre IUPAC |

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate |

InChI |

InChI=1S/C58H96BF2N4O11P.Na/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-56(67)73-47-53(76-57(68)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)48-75-77(70,71)74-44-42-63-58(69)72-43-41-62-55(66)40-39-51-37-38-52-46-54-49(3)45-50(4)64(54)59(60,61)65(51)52;/h19-22,37-38,45-46,53H,5-18,23-36,39-44,47-48H2,1-4H3,(H,62,66)(H,63,69)(H,70,71);/q;+1/p-1/b21-19-,22-20-;/t53-;/m1./s1 |

Clave InChI |

GAAWQZUQXXWKNV-UVBBLKMXSA-M |

SMILES isomérico |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOC(=O)NCCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)C)C)(F)F.[Na+] |

SMILES canónico |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOC(=O)NCCOP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)C)C)(F)F.[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

DOPE-PEG-BDP FL MW 5000 excitation and emission spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the spectral properties and applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-5000]-BODIPY FL (DOPE-PEG-BDP FL MW 5000). This fluorescent lipid conjugate is a valuable tool for researchers in drug delivery, cell biology, and membrane biophysics.

Core Properties: Excitation and Emission Spectra

DOPE-PEG-BDP FL MW 5000 is a PEG-lipid-dye conjugate composed of the unsaturated phospholipid DOPE, a BODIPY FL (BDP FL) fluorophore, and a 5000 molecular weight polyethylene glycol (PEG) spacer. The BDP FL fluorophore provides the conjugate with its fluorescent properties, exhibiting excitation and emission maxima in the green region of the visible spectrum.

Spectral Data Summary

The following table summarizes the key spectral characteristics of DOPE-PEG-BDP FL MW 5000.

| Property | Wavelength (nm) |

| Maximum Excitation (λex) | 504 |

| Maximum Emission (λem) | 514 |

Experimental Protocols

The following are representative protocols for the preparation of liposomes incorporating DOPE-PEG-BDP FL MW 5000 and their subsequent use in cellular uptake studies. These protocols are generalized and may require optimization for specific experimental needs.

Protocol 1: Preparation of Fluorescently Labeled Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing unilamellar liposomes incorporating a fluorescent lipid.

Materials:

-

Primary lipid (e.g., DSPC, DMPC)

-

Cholesterol

-

DOPE-PEG-BDP FL MW 5000

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

Methodology:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the primary lipid, cholesterol, and DOPE-PEG-BDP FL MW 5000 in chloroform. A typical molar ratio might be 94:5:1 (primary lipid:cholesterol:fluorescent lipid), but this should be optimized for the specific application.

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the phase transition temperature of the primary lipid to evaporate the organic solvent.

-

Continue rotation under a high vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the wall of the flask.

-

-

Hydration:

-

Add the hydration buffer, pre-warmed to a temperature above the lipid's phase transition temperature, to the flask containing the lipid film.

-

Gently rotate the flask to hydrate the lipid film, which will lead to the formation of multilamellar vesicles (MLVs). This process can be aided by gentle agitation or vortexing.

-

-

Extrusion:

-

To produce unilamellar vesicles (LUVs) with a defined size, the MLV suspension is extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).

-

Assemble the extruder with the desired membrane and pre-heat it to a temperature above the lipid's phase transition temperature.

-

Load the MLV suspension into one of the extruder's syringes.

-

Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[1] This process reduces the lamellarity and size of the vesicles.

-

-

Characterization:

-

The size distribution and zeta potential of the resulting fluorescent liposomes can be determined using dynamic light scattering (DLS).

-

Protocol 2: Cellular Uptake of Fluorescent Liposomes Visualized by Confocal Microscopy

This protocol outlines a general procedure for observing the internalization of fluorescently labeled liposomes by cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, macrophages)

-

Cell culture medium

-

Fluorescently labeled liposomes (prepared as in Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Nuclear counterstain (e.g., DAPI, Hoechst)

-

Mounting medium

-

Confocal microscope

Methodology:

-

Cell Seeding:

-

Seed the cells of interest onto glass-bottom dishes or coverslips and allow them to adhere and grow overnight in a CO2 incubator at 37°C.

-

-

Liposome Incubation:

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add fresh, pre-warmed culture medium containing the desired concentration of fluorescently labeled liposomes to the cells. The optimal concentration and incubation time should be determined empirically.

-

Incubate the cells with the liposomes for the desired period (e.g., 1-4 hours) at 37°C.

-

-

Washing and Fixation:

-

Staining and Mounting:

-

Incubate the fixed cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes to label the nuclei.[1]

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

-

Confocal Imaging:

-

Visualize the cells using a confocal microscope with the appropriate laser lines and emission filters for DOPE-PEG-BDP FL (green fluorescence) and the nuclear stain (blue fluorescence).[1] The intracellular localization of the fluorescent liposomes can then be observed.

-

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the use of DOPE-PEG-BDP FL MW 5000.

Caption: Workflow for fluorescent liposome preparation and cellular imaging.

References

The Luminescence of BDP FL: A Technical Guide to its Fluorescence and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of the BDP FL dye, a prominent member of the borondipyrromethene (BODIPY) family of fluorophores. Renowned for its exceptional photophysical properties, BDP FL has emerged as a powerful tool in a myriad of applications, from cellular imaging to high-throughput screening. This document provides a comprehensive overview of its fluorescence mechanism, detailed experimental protocols for its use, and a quantitative summary of its performance characteristics.

The Core Principle of BDP FL Fluorescence

The fluorescence of BDP FL originates from its rigid, bicyclic chemical structure, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene. This core structure imparts a high degree of planarity and conformational rigidity, which are crucial for efficient fluorescence. The mechanism can be understood through the following key characteristics:

-

High Molar Extinction Coefficient: BDP FL exhibits a high molar extinction coefficient, signifying its efficiency in absorbing photons at its excitation maximum.[1][2] This property contributes to its brightness.

-

High Fluorescence Quantum Yield: The quantum yield of a fluorophore is a measure of the efficiency of the emission process. BDP FL boasts a very high fluorescence quantum yield, often approaching 1.0, even in aqueous environments.[1][2] This means that a large fraction of the absorbed photons are re-emitted as fluorescent light.

-

Narrow Emission Spectrum: Compared to traditional fluorophores like fluorescein, BDP FL displays a narrower emission bandwidth.[1] This results in a higher peak intensity and reduced spectral overlap in multicolor imaging experiments.

-

Photostability: BDP FL demonstrates significantly greater photostability than fluorescein, meaning it can withstand prolonged exposure to excitation light before photobleaching.[3] This makes it ideal for time-lapse imaging and experiments requiring intense illumination.

-

Environmental Insensitivity: The fluorescence of BDP FL is relatively insensitive to changes in solvent polarity and pH, providing more consistent and reliable results across different experimental conditions.[1]

The following diagram illustrates the fundamental process of fluorescence:

Quantitative Data Summary

The key photophysical properties of BDP FL dye are summarized in the table below for easy comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~503 nm | [3] |

| Emission Maximum (λem) | ~509 nm | [3] |

| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | [1][2] |

| Fluorescence Quantum Yield (Φf) | ~0.9 - 1.0 | [1][2] |

| Fluorescence Lifetime (τ) | ~5 nanoseconds or longer | [4] |

| Stokes Shift | ~6 nm |

Experimental Protocols

This section provides detailed methodologies for common applications of BDP FL dye.

Protein Labeling with BDP FL NHS Ester

This protocol describes the covalent labeling of proteins containing primary amines (e.g., lysine residues) using BDP FL N-hydroxysuccinimidyl (NHS) ester.

Materials:

-

Protein of interest (free of amine-containing buffers like Tris)

-

BDP FL NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL. If the protein is in a different buffer, perform a buffer exchange.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the BDP FL NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Labeling Reaction: Add 15-25 µL of the 10 mM dye stock solution for every 1 mL of the protein solution. The optimal dye-to-protein molar ratio should be determined empirically for each protein. Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the first colored band, which contains the labeled protein.

-

Determine Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of BDP FL (~503 nm, A₅₀₃).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The correction factor (CF) for BDP FL is typically around 0.1.

-

Corrected A₂₈₀ = A₂₈₀ - (A₅₀₃ x CF)

-

-

Calculate the DOL using the following formula:

-

DOL = (A₅₀₃ x Molar Mass of Protein) / (ε_dye x Protein Concentration)

-

Where ε_dye is the molar extinction coefficient of BDP FL.

-

-

-

Storage: Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Oligonucleotide Labeling

This protocol describes the post-synthesis labeling of an amine-modified oligonucleotide with BDP FL NHS ester.

Materials:

-

Amine-modified oligonucleotide

-

BDP FL NHS ester

-

Anhydrous DMSO

-

0.1 M Sodium Bicarbonate buffer, pH 8.5

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Prepare Dye Solution: Dissolve the BDP FL NHS ester in anhydrous DMSO.

-

Labeling Reaction: Add the BDP FL NHS ester solution to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a 10-20 fold molar excess of the dye is a good starting point. Incubate the reaction overnight at room temperature in the dark.

-

Purification: Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using RP-HPLC.[5] Monitor the elution at both 260 nm (for the oligonucleotide) and ~503 nm (for the BDP FL dye). The peak that absorbs at both wavelengths corresponds to the labeled product.

-

Analysis and Storage: Verify successful labeling by UV-Vis spectroscopy. Lyophilize the purified, labeled oligonucleotide and store it at -20°C, protected from light.

Cell Staining with BDP FL

This protocol provides a general guideline for staining live or fixed cells with BDP FL conjugates. The optimal staining concentration and incubation time should be determined experimentally for each cell type and application.

Materials:

-

Cells cultured on coverslips or in imaging dishes

-

BDP FL conjugate (e.g., BDP FL phalloidin for actin staining)

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell staining

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular staining in fixed cells

-

Mounting medium

Procedure for Live Cell Staining:

-

Prepare Staining Solution: Dilute the BDP FL conjugate to the desired concentration in an appropriate buffer or cell culture medium.

-

Staining: Remove the culture medium from the cells and add the staining solution. Incubate for the optimized time (typically 15-60 minutes) at 37°C.

-

Wash: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium.

-

Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for BDP FL (e.g., FITC filter set).

Procedure for Fixed Cell Staining:

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash: Wash the cells twice with PBS.

-

Permeabilization (for intracellular targets): If staining an intracellular target, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash: Wash the cells twice with PBS.

-

Staining: Add the BDP FL staining solution and incubate for 20-60 minutes at room temperature, protected from light.

-

Wash: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslip onto a microscope slide using a suitable mounting medium. Image the cells using a fluorescence microscope.

Conclusion

BDP FL dye stands out as a superior fluorescent probe due to its exceptional brightness, photostability, and environmental insensitivity. Its versatility allows for the robust labeling of a wide range of biomolecules, making it an invaluable tool for researchers in cell biology, drug discovery, and diagnostics. By following the detailed protocols provided in this guide, researchers can effectively harness the power of BDP FL to generate high-quality, reproducible data in their fluorescence-based assays.

References

- 1. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. BODIPY | AAT Bioquest [aatbio.com]

- 3. Image analysis in fluorescence microscopy: Bacterial dynamics as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Solubility and Stability of DOPE-PEG-BDP FL MW 5000

This technical guide provides a comprehensive overview of the solubility and stability of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-5000]-BODIPY FL (DOPE-PEG-BDP FL MW 5000). This information is crucial for researchers, scientists, and drug development professionals working with this fluorescent lipid conjugate in various applications, including liposome formulation, drug delivery systems, and cellular imaging.

Core Compound Characteristics

DOPE-PEG-BDP FL MW 5000 is a versatile molecule composed of three key components:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A neutral, unsaturated phospholipid that is a common component of lipid bilayers and is known to facilitate membrane fusion.

-

Poly(ethylene glycol) (PEG) MW 5000: A hydrophilic polymer that imparts "stealth" characteristics to nanoparticles, reducing opsonization and prolonging circulation time in vivo. The PEG chain also enhances the aqueous solubility of the lipid conjugate.

-

BODIPY™ FL (BDP FL): A bright, green-fluorescent dye with a narrow emission spectrum, making it an excellent tool for fluorescence-based assays and imaging. It features excitation and emission maxima at approximately 504 nm and 514 nm, respectively.[1][2]

Solubility Profile

Table 1: Estimated Solubility of DOPE-PEG-BDP FL MW 5000

| Solvent | Type | Expected Solubility | Notes |

| Water / Aqueous Buffers (e.g., PBS) | Polar, Protic | Soluble (forms micelles) | The PEG chain drives solubility in aqueous media, leading to the formation of micelles above the critical micelle concentration (CMC). |

| Dimethyl sulfoxide (DMSO) | Polar, Aprotic | Soluble | A common solvent for long-term storage of lipid-based molecules. |

| Dichloromethane (DCM) | Nonpolar | Soluble | The lipidic DOPE component ensures solubility in chlorinated solvents. |

| Dimethylformamide (DMF) | Polar, Aprotic | Soluble | Another organic solvent suitable for dissolving amphiphilic molecules. |

| Ethanol | Polar, Protic | Soluble | Often used in the initial steps of liposome preparation to dissolve lipids before hydration. |

| Chloroform | Nonpolar | Soluble | Similar to DCM, the lipid portion is readily solvated. |

Stability Considerations

The stability of DOPE-PEG-BDP FL MW 5000 is a critical factor for its successful application and storage. Stability is influenced by temperature, pH, and light exposure.

Table 2: Stability Profile of DOPE-PEG-BDP FL MW 5000

| Condition | Potential Effect | Recommendations |

| Temperature | Hydrolysis of the phosphoester bond in DOPE can occur at elevated temperatures. The fluorescence of BODIPY FL can be temperature-sensitive. | For long-term storage, it is recommended to store the compound at -20°C in a desiccated environment. For short-term handling, keep on ice. |

| pH | Extreme pH values can lead to the hydrolysis of the ester and phosphate linkages in the DOPE molecule. The fluorescence of BODIPY FL is generally stable across a wide pH range. | Maintain solutions at or near neutral pH (6.5-7.5) for optimal stability. |

| Light Exposure | The BODIPY FL dye is susceptible to photobleaching upon prolonged exposure to light, leading to a loss of fluorescence. | Protect from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to excitation light during fluorescence microscopy. |

| Oxidation | The unsaturated oleoyl chains of DOPE are prone to oxidation, which can alter the physical properties of the lipid. | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. |

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of lipid-based molecules like DOPE-PEG-BDP FL MW 5000. These should be adapted and optimized for specific experimental needs.

Protocol 1: Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of DOPE-PEG-BDP FL MW 5000 in various solvents.

Materials:

-

DOPE-PEG-BDP FL MW 5000

-

Selection of solvents (e.g., water, PBS, DMSO, ethanol, chloroform)

-

Small glass vials or microcentrifuge tubes

-

Vortex mixer

-

Bath sonicator

-

Spectrophotometer or fluorometer

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of DOPE-PEG-BDP FL MW 5000 in a solvent in which it is known to be highly soluble (e.g., chloroform or DMSO).

-

Solvent Addition: In separate vials, add a known volume of the solvents to be tested.

-

Lipid Addition: Add a small, known amount of the stock solution to each vial.

-

Mixing: Vortex each vial thoroughly for 1-2 minutes. If the solution does not appear clear, use a bath sonicator for 5-10 minutes to aid in dissolution.

-

Observation: Visually inspect each vial for clarity. A clear solution indicates solubility, while a cloudy or precipitated solution indicates insolubility or partial solubility.

-

Quantification (Optional): For a more quantitative assessment, the concentration of the dissolved lipid can be determined using the fluorescence of the BODIPY FL tag.

-

Centrifuge the vials to pellet any undissolved lipid.

-

Carefully transfer the supernatant to a new tube.

-

Measure the fluorescence intensity of the supernatant using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em ~504/514 nm).

-

Compare the fluorescence to a standard curve of known concentrations of DOPE-PEG-BDP FL MW 5000 to determine the dissolved concentration.

-

Caption: Workflow for Determining the Solubility of DOPE-PEG-BDP FL MW 5000.

Protocol 2: Assessment of Photostability

This protocol outlines a method to evaluate the photostability of the BODIPY FL fluorophore in DOPE-PEG-BDP FL MW 5000.

Materials:

-

Solution of DOPE-PEG-BDP FL MW 5000 in a suitable solvent (e.g., PBS to form micelles)

-

Fluorometer or fluorescence microscope with a light source

-

Cuvette or microscope slide

Methodology:

-

Sample Preparation: Prepare a solution of DOPE-PEG-BDP FL MW 5000 at a known concentration.

-

Initial Fluorescence Measurement: Measure the initial fluorescence intensity of the sample.

-

Continuous Light Exposure: Continuously expose the sample to the excitation light source of the fluorometer or microscope.

-

Time-course Measurement: Record the fluorescence intensity at regular time intervals (e.g., every 30 seconds or 1 minute) over an extended period.

-

Data Analysis: Plot the fluorescence intensity as a function of time. The rate of decrease in fluorescence intensity is an indicator of the photostability. A slower decay rate signifies higher photostability.

Caption: Workflow for Assessing the Photostability of DOPE-PEG-BDP FL MW 5000.

Logical Relationships in Formulation

The successful formulation of nanoparticles using DOPE-PEG-BDP FL MW 5000 depends on the interplay between its solubility, stability, and the intended application.

Caption: Interdependencies for Successful Application of DOPE-PEG-BDP FL MW 5000.

References

The Pivotal Role of DOPE in Lipid Nanoparticle Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their critical role in mRNA-based COVID-19 vaccines. The success of these delivery systems hinges on the synergistic interplay of their lipid components. Among these, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) plays a crucial, multifaceted role in the formulation's stability, morphology, and, most critically, its ability to facilitate the endosomal escape of the payload into the cytoplasm. This technical guide provides an in-depth exploration of the functions of DOPE in LNP formulations, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

The Structural and Functional Significance of DOPE

DOPE is a zwitterionic, unsaturated phospholipid characterized by its unique conical molecular shape. This geometry, a result of its small ethanolamine headgroup and two unsaturated oleoyl chains, is fundamental to its primary function: promoting the formation of non-bilayer lipid structures. Unlike cylindrical lipids such as DSPC that favor stable, flat bilayers, DOPE's conical shape induces negative curvature stress in lipid membranes. This property is pivotal for the fusogenic activity of LNPs, particularly in the acidic environment of the endosome.

Mechanism of Action: Facilitating Endosomal Escape

The primary hurdle for intracellular drug delivery is the endosomal barrier. After cellular uptake via endocytosis, LNPs are sequestered within endosomes. For the therapeutic payload to exert its effect, it must be released from the endosome into the cytoplasm. DOPE is a key facilitator of this critical step.

In the low pH environment of the late endosome, the ionizable cationic lipids within the LNP become protonated, leading to electrostatic interactions with the anionic lipids of the endosomal membrane. This interaction, coupled with the inherent propensity of DOPE to form non-lamellar structures, triggers a phase transition from a bilayer to an inverted hexagonal (HII) phase.[1][2] This structural rearrangement destabilizes the endosomal membrane, ultimately leading to the formation of pores or the fusion of the LNP with the endosomal membrane, thereby releasing the nucleic acid cargo into the cytoplasm.[3][4]

Impact of DOPE on LNP Physicochemical Properties

The inclusion and molar ratio of DOPE in an LNP formulation significantly influence its key physicochemical characteristics, including particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Data Presentation

| Formulation Composition (molar ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| DOPE/DC-Chol | ~129 | < 0.1 | ~21 | 31.2 | [5] |

| DOPE/DOTAP/DC-Chol | ~129 | < 0.1 | ~26 | 18.6 | [5] |

| DOPE/DOTAP/Chol | > 500 | > 0.2 | ~0.5 | 3.2 | [5] |

| SM-102/DOPE/Chol/C14-PEG-2000 (48:10:40:2) | ~80-100 | < 0.2 | Not specified | > 90 | [6] |

| C12-200/DOPE/Chol/DMG-PEG (35:16:46.5:2.5) | ~70 | Not specified | +0.33 | 89 | [7] |

Table 1: Influence of DOPE on LNP Physicochemical Properties. This table summarizes quantitative data from various studies, illustrating how the presence and ratio of DOPE, in conjunction with other lipids, affect the physical characteristics of LNPs.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic device, a common and reproducible method for LNP synthesis.[6]

Methodology:

-

Preparation of Lipid Stock Solutions:

-

Dissolve the ionizable lipid (e.g., SM-102), DOPE, cholesterol, and PEG-lipid in absolute ethanol to achieve desired stock concentrations (e.g., 10-20 mg/mL).

-

Combine the individual lipid stock solutions in the desired molar ratio (e.g., 48:10:40:2 for SM-102:DOPE:Cholesterol:PEG-lipid) to create the final lipid mixture in ethanol.[6]

-

-

Preparation of Aqueous mRNA Solution:

-

Dilute the mRNA stock solution in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol mixture and the aqueous mRNA solution into separate syringes.

-

Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

-

Set the desired flow rates for the two solutions to control the mixing process and resulting particle size.

-

Collect the resulting LNP dispersion from the outlet of the microfluidic chip.

-

-

Dialysis and Concentration:

-

Transfer the LNP dispersion to a dialysis cassette (e.g., 10 kDa MWCO).

-

Perform dialysis against phosphate-buffered saline (PBS) at 4°C with multiple buffer changes to remove the ethanol and raise the pH to neutral.

-

Concentrate the LNP sample if necessary using a centrifugal filter device.

-

LNP Characterization

A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

-

Dilute a small aliquot of the LNP suspension in PBS to an appropriate concentration for DLS analysis.

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

-

Perform the measurement to obtain the Z-average diameter (particle size) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[6]

B. Zeta Potential Measurement:

-

Dilute the LNP sample in a low ionic strength buffer (e.g., 10 mM NaCl) to minimize the effects of charge screening.

-

Load the diluted sample into a specialized zeta potential cuvette.

-

Place the cuvette in the instrument.

-

The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.

C. Encapsulation Efficiency Quantification:

-

A common method for determining mRNA encapsulation efficiency is the RiboGreen assay.

-

Prepare two sets of LNP samples.

-

To the first set, add the RiboGreen reagent, which fluoresces upon binding to nucleic acids. The fluorescence intensity of this sample corresponds to the amount of unencapsulated ("free") mRNA.

-

To the second set, first add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Then, add the RiboGreen reagent. The fluorescence intensity of this sample represents the total amount of mRNA.

-

The encapsulation efficiency is calculated as: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Conclusion

DOPE is an indispensable component in many high-performance LNP formulations for nucleic acid delivery. Its unique conical structure and consequent promotion of the hexagonal HII phase are central to overcoming the endosomal escape barrier, a critical step for therapeutic efficacy. As demonstrated by the presented data, the molar ratio of DOPE must be carefully optimized in conjunction with other lipid components to achieve the desired physicochemical properties of the final LNP formulation, including particle size, stability, and encapsulation efficiency. The detailed protocols provided herein offer a foundation for the rational design and characterization of DOPE-containing LNPs for a wide range of research and therapeutic applications. Further exploration into the precise interplay between DOPE and novel ionizable lipids will continue to drive the development of next-generation delivery platforms with enhanced potency and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - Lab on a Chip (RSC Publishing) DOI:10.1039/D4LC00283K [pubs.rsc.org]

- 5. biorxiv.org [biorxiv.org]

- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BODIPY Dyes for Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-dipyrromethene (BODIPY) dyes have emerged as a powerful and versatile class of fluorophores for biological imaging.[][2] Their exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and remarkable photostability, make them ideal candidates for a wide range of applications in cellular and molecular biology.[2][3] This technical guide provides a comprehensive overview of BODIPY dyes, their properties, and their application in biological imaging, with a focus on providing practical information for researchers in the field.

BODIPY dyes are characterized by a unique molecular structure consisting of a dipyrromethene ligand complexed with a boron difluoride moiety. This core structure can be readily modified at various positions, allowing for the fine-tuning of their spectral properties and the introduction of reactive functional groups for bioconjugation.[4][5] These modifications have led to the development of a broad palette of BODIPY dyes with emission wavelengths spanning the visible and near-infrared regions of the spectrum.[6]

One of the key advantages of BODIPY dyes is their relative insensitivity to environmental factors such as pH and solvent polarity, which ensures stable and reliable fluorescence signals in complex biological environments.[7][8] Their hydrophobic nature makes them particularly well-suited for staining lipids and membranes.[][10] Furthermore, their low cytotoxicity and suitability for live-cell imaging make them invaluable tools for studying dynamic cellular processes.[]

This guide will delve into the quantitative photophysical properties of common BODIPY dyes, provide detailed experimental protocols for their use, and illustrate their application in visualizing key biological pathways.

Core Properties of BODIPY Dyes

The utility of BODIPY dyes in biological imaging stems from their outstanding photophysical characteristics. They typically exhibit high molar extinction coefficients, meaning they are very efficient at absorbing light, and high fluorescence quantum yields, resulting in bright fluorescent signals.[2][11] Additionally, their narrow emission spectra minimize spectral overlap in multi-color imaging experiments.[11] The photostability of BODIPY dyes allows for long-term imaging experiments with minimal signal degradation.[]

Data Presentation: Photophysical Properties of Common BODIPY Dyes

The following table summarizes the key photophysical properties of several widely used BODIPY dyes. This data is essential for selecting the appropriate dye and imaging conditions for a specific application.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |

| BODIPY FL | 502 - 505 | 510 - 513 | ~80,000[11] | ~0.9 - 1.0[11][12] |

| BODIPY 493/503 | ~493[13] | ~503[13] | ~92,000[13] | High[13] |

| BODIPY TMR-X | 541 - 544[3][14] | 569 - 570[3][14] | ~60,000[14] | ~0.96 |

| BODIPY 630/650-X | 625[10] | 640[10] | ~101,000[10] | High[7][10] |

Experimental Protocols

This section provides detailed methodologies for common applications of BODIPY dyes in biological imaging.

Synthesis of a Functionalized BODIPY Dye: BODIPY FL NHS Ester

This protocol outlines the general steps for synthesizing an amine-reactive BODIPY dye, which can then be used to label proteins and other biomolecules. The synthesis involves the preparation of the BODIPY core followed by the introduction of a carboxylic acid group and its subsequent activation to an N-hydroxysuccinimidyl (NHS) ester.[][15]

Materials:

-

Pyrrole precursor

-

Aldehyde or acid chloride precursor

-

Trifluoroacetic acid (TFA) or other acid catalyst

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Triethylamine (TEA) or other base

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the BODIPY Carboxylic Acid:

-

In a round-bottom flask, dissolve the pyrrole and aldehyde/acid chloride precursors in an appropriate solvent like DCM.

-

Add a catalytic amount of TFA and stir the reaction at room temperature. Monitor the reaction progress by TLC.

-

Once the dipyrromethane intermediate is formed, add an excess of a mild oxidizing agent like DDQ or p-chloranil and stir.

-

After oxidation, add an excess of TEA followed by BF₃·OEt₂ to form the BODIPY core.

-

Purify the resulting BODIPY carboxylic acid derivative by silica gel column chromatography.

-

-

Activation to NHS Ester:

-

Dissolve the purified BODIPY carboxylic acid in anhydrous DMF or DMSO.

-

Add equimolar amounts of DCC (or EDC) and NHS to the solution.

-

Stir the reaction at room temperature for several hours to overnight, protected from light.

-

Monitor the formation of the NHS ester by TLC.

-

The resulting BODIPY NHS ester solution can often be used directly for labeling or can be purified by precipitation and washing.

-

Protein Labeling with BODIPY FL NHS Ester

This protocol describes the labeling of a protein with an amine-reactive BODIPY dye. The NHS ester reacts with primary amines on the protein, such as the side chain of lysine residues, to form a stable amide bond.[16][17]

Materials:

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

BODIPY FL NHS ester dissolved in anhydrous DMSO or DMF (10 mg/mL)

-

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Stirring/rocking platform

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).

-

-

Prepare the Dye Solution:

-

Immediately before use, dissolve the BODIPY FL NHS ester in high-quality anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

While gently stirring the protein solution, add the reactive dye solution dropwise. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point is a 10- to 20-fold molar excess of the dye.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light, with continuous stirring or rocking.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS or another suitable buffer.

-

Collect the fractions containing the brightly colored, labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the BODIPY dye (e.g., ~503 nm for BODIPY FL).

-

Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

Staining of Cellular Lipid Droplets with BODIPY 493/503

This protocol details the staining of neutral lipid droplets in cultured cells using the lipophilic BODIPY 493/503 dye.[7][]

Materials:

-

Cultured cells grown on coverslips or in imaging dishes

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging

-

BODIPY 493/503 stock solution (1 mg/mL in DMSO)

-

Staining buffer (e.g., PBS or serum-free medium)

-

Antifade mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure for Live-Cell Imaging:

-

Prepare Staining Solution:

-

Dilute the BODIPY 493/503 stock solution in serum-free medium or PBS to a final working concentration of 1-2 µM.

-

-

Cell Staining:

-

Wash the cells once with warm PBS.

-

Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Wash and Image:

-

Wash the cells two to three times with warm PBS to remove excess dye.

-

Replace with fresh culture medium or imaging buffer.

-

Image the cells immediately using a fluorescence microscope with appropriate filters for green fluorescence (e.g., FITC filter set).

-

Procedure for Fixed-Cell Imaging:

-

Cell Fixation:

-

Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS to remove the fixative.

-

-

Staining:

-

Prepare the BODIPY 493/503 staining solution as described for live-cell imaging.

-

Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.

-

-

Wash and Mount:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium, optionally containing DAPI for nuclear staining.

-

-

Image:

-

Image the cells using a fluorescence or confocal microscope.

-

Visualization of Biological Pathways

BODIPY dyes are instrumental in visualizing a variety of cellular processes and signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these applications.

Lipid Metabolism and Trafficking

BODIPY-labeled fatty acids and lipids are widely used to study lipid uptake, metabolism, and the dynamics of lipid droplets.[][18] The following workflow illustrates the use of a BODIPY-fatty acid analog to trace its path into the cell and incorporation into lipid droplets.

Autophagy Pathway

BODIPY-based probes can be used to visualize the formation of autophagosomes and their fusion with lysosomes during autophagy, a critical cellular degradation and recycling process.[19] The diagram below outlines the key stages of autophagy that can be imaged using fluorescent probes.

Monitoring Mitochondrial Membrane Potential

Cationic BODIPY dyes that accumulate in mitochondria in a membrane potential-dependent manner are valuable tools for assessing mitochondrial health and function.[20][21] A decrease in mitochondrial membrane potential is an indicator of cellular stress and dysfunction.

Conclusion

BODIPY dyes represent a cornerstone of modern biological imaging, offering researchers a bright, stable, and versatile toolkit for visualizing a vast array of cellular structures and processes. Their tunable photophysical properties and amenability to chemical modification continue to drive the development of novel probes for increasingly sophisticated imaging applications. This guide has provided a foundational understanding of BODIPY dyes, along with practical data and protocols to facilitate their effective use in the laboratory. As imaging technologies continue to advance, the unique advantages of BODIPY dyes will undoubtedly ensure their continued prominence in scientific discovery.

References

- 2. Probes for Lipid Metabolism and Signaling—Section 17.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. BODIPY™ 630/650-X NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. thno.org [thno.org]

- 10. Invitrogen™ BODIPY™ 630/650-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. Invitrogen™ BODIPY™ TMR-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 15. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Invitrogen™ BODIPY™ FL NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Using fluorescent lipids in live zebrafish larvae: from imaging whole animal physiology to subcellular lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence-based Tools For Investigating Autophagy, Cells Under Stress | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Mitochondria-targeting biocompatible fluorescent BODIPY probes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

A Technical Guide to Utilizing DOPE-PEG-BDP FL MW 5000 for Liposome Tracking

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-5000]-N'-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionyl) (DOPE-PEG-BDP FL MW 5000) for the fluorescent tracking of liposomes. This guide details the core components of the conjugate, experimental protocols for liposome formulation and characterization, and methodologies for in vitro and in vivo tracking.

Introduction to DOPE-PEG-BDP FL MW 5000

DOPE-PEG-BDP FL MW 5000 is a versatile PEG-lipid-dye conjugate specifically designed for the fluorescent labeling of liposomes and other lipid-based nanoparticles. It is composed of three key functional units:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): An unsaturated phospholipid that serves as a lipid anchor, readily incorporating into the liposomal bilayer.

-

Poly(ethylene glycol) (PEG) MW 5000: A hydrophilic polymer with a molecular weight of 5000 Daltons. The PEG moiety forms a protective hydrophilic layer on the surface of the liposome, creating a steric barrier that reduces opsonization and recognition by the mononuclear phagocyte system. This "stealth" characteristic prolongs the circulation time of the liposomes in vivo.

-

BODIPY® FL (BDP FL): A bright and highly photostable green fluorescent dye. It is well-suited for biological applications due to its sharp emission peak, high quantum yield, and relative insensitivity to environmental polarity and pH.

The integration of these components into a single molecule allows for the straightforward and stable fluorescent labeling of liposomes without significantly altering their fundamental properties.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for DOPE-PEG-BDP FL MW 5000 and liposomes formulated with similar PEGylated lipids.

Table 1: Spectroscopic Properties of BDP FL Dye

| Property | Value | Reference |

| Excitation Maximum (λex) | ~504 nm | [1][2][3] |

| Emission Maximum (λem) | ~511-514 nm | [1][2][3][4] |

| Stokes Shift | ~7-10 nm | Calculated from Ex/Em maxima |

| Quantum Yield (Φ) | High, approaching 1.0 in some environments | [5] |

| Molar Extinction Coefficient (ε) | > 80,000 cm⁻¹M⁻¹ | |

| Fluorescence Lifetime (τ) | ~5-7 nanoseconds | [5][6] |

Table 2: Representative Physicochemical Properties of PEGylated Liposomes

It is important to note that the following data are representative values from studies using similar PEGylated lipids (e.g., DSPE-PEG) and may vary depending on the specific lipid composition, drug load, and preparation method.

| Property | Typical Value Range | Reference |

| Hydrodynamic Diameter (Z-average) | 80 - 200 nm | [7][8][9] |

| Polydispersity Index (PDI) | < 0.3 (indicative of a monodisperse population) | [9] |

| Zeta Potential (ζ) | Near-neutral (-10 mV to +15 mV) | [7][10] |

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and tracking of liposomes incorporating DOPE-PEG-BDP FL MW 5000.

Liposome Formulation via Thin-Film Hydration and Extrusion

This is a common and effective method for producing unilamellar liposomes of a defined size.

Materials:

-

Primary structural lipids (e.g., DSPC, DOPC)

-

Cholesterol

-

DOPE-PEG-BDP FL MW 5000

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Syringes

Protocol:

-

Lipid Film Preparation:

-

Dissolve the primary lipids, cholesterol, and DOPE-PEG-BDP FL MW 5000 in chloroform or a suitable organic solvent mixture in a round-bottom flask. A typical molar ratio might be 55:40:5 (Lipid:Cholesterol:PEG-Lipid). The fluorescent lipid conjugate is usually included at 0.1-1 mol%.

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.

-

Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the aqueous hydration buffer to the flask containing the dried lipid film.

-

Hydrate the film by rotating the flask in a water bath, again at a temperature above the lipid phase transition temperature, for 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and pass it through the extruder into a second syringe.

-

Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a uniform population of unilamellar liposomes.

-

Liposome Characterization

3.2.1. Particle Size and Polydispersity Index (PDI) Analysis using Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and the size distribution (PDI) of the liposomes.

Protocol:

-

Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the measurement parameters (e.g., temperature, solvent viscosity, and refractive index).

-

Perform the measurement and analyze the data to obtain the Z-average diameter and the PDI.

3.2.2. Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is determined by measuring the electrophoretic mobility of the liposomes in an applied electric field.

Protocol:

-

Dilute the liposome sample in an appropriate low-conductivity buffer (e.g., 10 mM NaCl).

-

Load the sample into a specialized zeta potential cell, ensuring no air bubbles are present.

-

Insert the cell into the instrument.

-

Apply the electric field and measure the particle velocity to calculate the zeta potential.

In Vitro Tracking of Liposome Uptake by Cells

Principle: Fluorescence microscopy is used to visualize the uptake of BDP FL-labeled liposomes by cultured cells.

Materials:

-

Cultured cells (e.g., cancer cell line)

-

Cell culture medium

-

DOPE-PEG-BDP FL labeled liposomes

-

Fluorescence microscope with appropriate filter sets for BDP FL (FITC/GFP channel)

-

Optional: Nuclear stain (e.g., DAPI)

Protocol:

-

Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

-

Prepare a working solution of the fluorescently labeled liposomes in cell culture medium at the desired concentration.

-

Remove the old medium from the cells and add the liposome-containing medium.

-

Incubate the cells with the liposomes for a specific time course (e.g., 1, 4, 24 hours) at 37°C.

-

Wash the cells with PBS to remove non-internalized liposomes.

-

Add fresh medium or a suitable imaging buffer to the cells.

-

If desired, stain the cell nuclei with a fluorescent nuclear stain like DAPI.

-

Visualize the cellular uptake of the green fluorescent liposomes using a fluorescence microscope.

In Vivo Biodistribution and Tumor Targeting Studies

Principle: In vivo imaging systems (IVIS) can be used to non-invasively track the biodistribution of fluorescently labeled liposomes in small animal models.

Materials:

-

Animal model (e.g., tumor-bearing mouse)

-

DOPE-PEG-BDP FL labeled liposomes in a sterile, injectable solution

-

In vivo imaging system (IVIS) equipped for fluorescence imaging

-

Anesthesia

Protocol:

-

Anesthetize the animal.

-

Administer the fluorescently labeled liposomes via intravenous injection (e.g., tail vein).

-

At various time points post-injection (e.g., 1, 4, 24, 48 hours), place the anesthetized animal in the in vivo imaging system.

-

Acquire fluorescence images using the appropriate excitation and emission filters for BDP FL.

-

Analyze the images to determine the biodistribution of the liposomes, assessing accumulation in organs of interest such as tumors, liver, and spleen.

-

For more detailed analysis, organs can be harvested at the end of the study for ex vivo imaging to confirm and quantify liposome accumulation.

Mandatory Visualizations

Structure of DOPE-PEG-BDP FL MW 5000

Caption: Molecular components of the DOPE-PEG-BDP FL MW 5000 conjugate.

Incorporation into a Liposome Bilayer

Caption: Schematic of DOPE-PEG-BDP FL incorporated into a lipid bilayer.

Experimental Workflow for Liposome Tracking

Caption: Workflow for liposome preparation, characterization, and tracking.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Fluorescent Rhein-Loaded Liposomes for In Vivo Biodistribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BODIPY-based fluorescent liposomes with sesquiterpene lactone trilobolide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Incorporation of DOPE-PEG-BDP FL into Liposomes for Fluorescent Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of fluorescently labeled lipids into liposomal formulations is a critical technique for visualizing and tracking drug delivery systems in vitro and in vivo. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a fusogenic helper lipid, while polyethylene glycol (PEG) provides a hydrophilic shield, reducing clearance by the reticuloendothelial system (RES) and prolonging circulation time.[1][2][3] The BODIPY™ FL (BDP FL) fluorophore provides a bright and stable fluorescent signal. This document provides detailed protocols for incorporating DOPE-PEG-BDP FL into liposomes using two primary methods: the lipid film hydration technique and the post-insertion method.

Key Components:

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A cone-shaped, fusogenic lipid that can promote the destabilization of the endosomal membrane, facilitating the cytoplasmic delivery of encapsulated contents.[4]

-

PEG (Polyethylene Glycol): A polymer that creates a "stealth" coating on the liposome surface, providing steric hindrance that reduces opsonization and uptake by the mononuclear phagocyte system (MPS), thereby extending circulation half-life.[2][5]

-

BDP FL (BODIPY™ FL): A bright, photostable green fluorescent dye suitable for various imaging applications.

-

Matrix Lipids: Typically include a structural phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or egg phosphatidylcholine (EPC), and cholesterol (Chol) to modulate membrane fluidity and stability.[6]

Data Presentation: Example Lipid Formulations

The molar ratio of lipids is a critical parameter in liposome design. The DOPE-PEG-BDP FL is typically included at a low molar percentage (0.1-5 mol%) to provide a fluorescent signal without significantly altering the physicochemical properties of the vesicle.

| Formulation ID | Primary Phospholipid | Helper Lipid(s) | PEG-Lipid | Fluorescent Lipid | Molar Ratio (%) | Primary Application | Reference |

| EX-1 | HSPC | Cholesterol | DSPE-PEG(2000) | DOPE-PEG-BDP FL | 55 : 40 : 4.5 : 0.5 | Long-circulating, traceable carrier | Adapted from[7] |

| EX-2 | DOPE | DOTAP | - | DOPE-PEG-BDP FL | 49.95 : 49.95 : 0.1 | Fusogenic, traceable carrier for nucleic acids | Adapted from[4] |

| EX-3 | DPPC | Cholesterol | DSPE-PEG(2000) | DOPE-PEG-BDP FL | 56 : 38 : 5 : 1 | General purpose traceable liposome | Adapted from[8] |

| EX-4 | DOPE | Cholesterol | DSPE-mPEG2000 | DOPE-PEG-BDP FL | 60 : 35 : 4 : 1 | pH-sensitive, traceable carrier | Adapted from[2][9] |

Experimental Protocols

Two primary methods are detailed below for incorporating DOPE-PEG-BDP FL into liposomes.

Method 1: Lipid Film Hydration

This is the most common method, where all lipid components, including the fluorescent lipid, are mixed in an organic solvent before the formation of liposomes.[10][11] It is suitable for creating liposomes with the fluorescent probe integrated during vesicle formation.

Experimental Workflow: Lipid Film Hydration

Caption: Workflow for the lipid film hydration method.

Materials & Equipment:

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol

-

DOPE-PEG-BDP FL

-

Organic Solvent (e.g., Chloroform or Chloroform:Methanol 2:1 v/v)[12]

-

Aqueous Buffer (e.g., PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator or a stream of inert nitrogen gas

-

Water bath or heating block

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials

Protocol:

-

Lipid Dissolution: In a clean round-bottom flask, dissolve the primary phospholipid, cholesterol, and DOPE-PEG-BDP FL in the organic solvent.[12] Use the molar ratios from the table above or your desired formulation. Ensure complete dissolution to form a clear solution.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. Alternatively, a gentle stream of nitrogen gas can be used.[11] Rotate the flask to ensure a thin, uniform lipid film is deposited on the inner surface. Place the flask under vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc.[12] For example, for DSPC (Tc ≈ 55°C), hydrate at 60-65°C.

-

Vesicle Formation: Agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs).[12] This can be done by vortexing or gentle shaking for 30-60 minutes.

-

Sizing by Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane of a specific pore size (e.g., 100 nm) using a mini-extruder.[10] This should be performed at a temperature above the lipid Tc. Repeat the extrusion 11-21 times for a homogenous size distribution.

-

Purification & Storage: To remove any unencapsulated material (if a drug was co-encapsulated), the liposome suspension can be purified using size exclusion chromatography or dialysis. Store the final formulation at 4°C.

Method 2: Post-Insertion

The post-insertion method is used to incorporate PEGylated lipids into pre-formed liposomes.[13] This technique is advantageous when working with drug-loaded liposomes, as it avoids exposing the drug to the organic solvents and high temperatures of the initial formulation process.

Experimental Workflow: Post-Insertion

Caption: Workflow for the post-insertion method.

Materials & Equipment:

-

Pre-formed liposomes (prepared as in Method 1, steps 1-5, but without the PEG-lipid)

-

DOPE-PEG-BDP FL

-

Aqueous Buffer (e.g., PBS, pH 7.4)

-

Water bath or heating block

-

Vortex mixer or bath sonicator

Protocol:

-

Prepare Pre-formed Liposomes: Prepare non-PEGylated liposomes using the lipid film hydration and extrusion method described previously (Method 1).

-

Prepare PEG-Lipid Micelles: In a separate vial, dissolve the required amount of DOPE-PEG-BDP FL powder in the aqueous buffer to form a micellar solution.[14] The concentration should be calculated to achieve the desired final molar percentage in the liposomes. Gentle vortexing or bath sonication for 5 minutes can aid in forming a clear micellar dispersion.[7]

-

Incubation: Add the DOPE-PEG-BDP FL micelle solution to the pre-formed liposome suspension.

-

Insertion: Incubate the mixture at a temperature slightly above the Tc of the base liposome lipids (e.g., 60°C for DSPC-based liposomes) for 30-60 minutes with gentle stirring.[13][14] This provides the thermal energy required for the PEG-lipid to transfer from the micelles into the liposome bilayer.

-

Cooling & Storage: Allow the liposome suspension to cool to room temperature. The final product is ready for use. If necessary, unincorporated micelles can be removed by dialysis. Store at 4°C.

Characterization

After preparation, it is essential to characterize the fluorescent liposomes:

-

Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to confirm a homogenous size distribution (typically 80-150 nm with a PDI < 0.2).

-

Zeta Potential: Measured to determine the surface charge of the liposomes, which can influence stability and interaction with cells.

-

Fluorescence Quantification: The concentration of incorporated DOPE-PEG-BDP FL can be confirmed by lysing the liposomes with a detergent (e.g., 1% Triton X-100) and measuring the fluorescence intensity against a standard curve.

Logical Relationship of Components in Final Liposome

Caption: Structure of a fluorescent PEGylated liposome.

References

- 1. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering the Functional Composition of Fusogenic Liposomes [mdpi.com]

- 5. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encapsula.com [encapsula.com]

- 8. Effect of lipid composition on incorporation of trastuzumab-PEG-lipid into nanoliposomes by post-insertion method: physicochemical and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications [mdpi.com]

- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encapsula.com [encapsula.com]

Application Notes and Protocols for Cellular Labeling with DOPE-PEG-BDP FL

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOPE-PEG-BDP FL is a fluorescently labeled phospholipid conjugate used for the labeling and tracking of cells. This molecule consists of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), a lipid anchor that facilitates insertion into the cell membrane, a polyethylene glycol (PEG) linker that enhances biocompatibility and spacing, and a Boron-Dipyrromethene (BODIPY FL) fluorophore. BODIPY FL is a bright and photostable green fluorescent dye, making it an excellent choice for a variety of fluorescence-based cell analysis techniques, including fluorescence microscopy and flow cytometry.[][]

These application notes provide a detailed protocol for the use of DOPE-PEG-BDP FL for the labeling of both adherent and suspension cells.

Product Information

| Parameter | Specification |

| Full Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-BODIPY FL] |

| Appearance | Lyophilized powder or solution in organic solvent |

| Fluorophore | BODIPY FL |

| Excitation Max. | ~505 nm |

| Emission Max. | ~512 nm |

| Storage | Store at -20°C, protected from light. |

Experimental Protocols

1. Reagent Preparation

-

Stock Solution (1 mM):

-

If the product is a lyophilized powder, reconstitute it in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 1 mM. For example, add 1 mL of DMSO to 1 mg of the reagent (assuming a molecular weight of ~1000 g/mol ; adjust volume based on the actual molecular weight provided on the product datasheet).

-

If the product is provided as a solution in an organic solvent, it can be used directly as the stock solution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Working Solution (1-10 µM):

-

On the day of the experiment, dilute the 1 mM stock solution in a serum-free medium or a suitable buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) to the desired working concentration.[3] A typical starting concentration is 5 µM.

-

The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

2. Cell Preparation

-

Adherent Cells:

-

Seed the cells on sterile glass coverslips or in multi-well plates suitable for microscopy.

-

Culture the cells until they reach the desired confluency (typically 60-80%).

-

Before labeling, carefully aspirate the culture medium.

-

-

Suspension Cells:

-

Culture the cells in appropriate flasks or plates.

-

Before labeling, centrifuge the cell suspension at a low speed (e.g., 100-300 x g) for 3-5 minutes to pellet the cells.[3]

-

Aspirate the supernatant and resuspend the cell pellet in a serum-free medium or buffer.

-

3. Cell Labeling Protocol

The following protocols are provided for both adherent and suspension cells.

Protocol for Adherent Cells

-

Washing: Gently wash the cells twice with warm (37°C) serum-free medium or PBS to remove any residual serum.

-

Incubation: Add the prepared working solution of DOPE-PEG-BDP FL to the cells, ensuring the entire surface is covered. Incubate the cells for 15-30 minutes at 37°C, protected from light.[4]

-

Washing: Aspirate the labeling solution and wash the cells three times with a fresh, warm serum-free medium or PBS to remove any unbound probe.

-

Recovery: Add fresh, complete culture medium to the cells and incubate for an additional 30 minutes at 37°C to allow for membrane recovery and stabilization of the label.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with standard FITC/GFP filter sets.

Protocol for Suspension Cells

-

Washing: Wash the cells by centrifugation (100-300 x g for 3-5 minutes) and resuspension in warm (37°C) serum-free medium or PBS. Repeat this step twice.

-

Incubation: Resuspend the cell pellet in the prepared working solution of DOPE-PEG-BDP FL. Incubate the cells for 15-30 minutes at 37°C with gentle agitation, protected from light.

-

Washing: Pellet the cells by centrifugation and aspirate the supernatant. Wash the cells three times with a fresh, warm serum-free medium or PBS to remove any unbound probe.

-

Final Resuspension: Resuspend the final cell pellet in a complete culture medium or a buffer suitable for the downstream application (e.g., flow cytometry).

-

Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Data Presentation

Table 1: Recommended Staining Parameters

| Parameter | Recommended Range | Notes |

| Working Concentration | 1 - 10 µM | Start with 5 µM and optimize for your specific cell type. |

| Incubation Time | 15 - 30 minutes | Longer incubation times may lead to increased internalization. |

| Incubation Temperature | 37°C | Incubation at 4°C can be used to minimize internalization.[4] |

| Cell Density (Adherent) | 60 - 80% confluency | Ensure even labeling and healthy cell morphology. |

| Cell Density (Suspension) | 1 x 10^6 cells/mL | Adjust as needed for your experimental setup. |

Table 2: Expected Quantitative Results

| Metric | Expected Outcome | Measurement Method |

| Labeling Efficiency | > 90% | Flow Cytometry |

| Cell Viability | > 95% | Trypan Blue Exclusion or other viability assays |

| Fluorescence Stability | Stable for several hours to days | Time-lapse microscopy |

| Signal-to-Noise Ratio | High | Fluorescence Microscopy/Flow Cytometry |

Visualizations

Mechanism of Cell Labeling

The labeling process involves the spontaneous insertion of the DOPE lipid anchor of the DOPE-PEG-BDP FL molecule into the plasma membrane of the cell. The hydrophilic PEG linker allows the BDP FL fluorophore to reside in the aqueous extracellular space while being tethered to the cell surface.

Caption: Experimental workflow for labeling cells with DOPE-PEG-BDP FL.

Logical Relationship of DOPE-PEG-BDP FL Components

This diagram illustrates the structure and functional components of the DOPE-PEG-BDP FL molecule.

References

Application Notes and Protocols for In Vivo Imaging using DOPE-PEG-BDP FL

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-N'-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionyl) (DOPE-PEG-BDP FL) in in vivo imaging studies. DOPE-PEG-BDP FL is a fluorescently-labeled lipid conjugate ideal for tracking the biodistribution and tumor accumulation of liposomal and other nanoparticle-based drug delivery systems. The BODIPY FL (BDP FL) fluorophore offers a bright and stable green fluorescent signal, with excitation and emission maxima around 504 nm and 514 nm, respectively, making it suitable for a variety of in vivo imaging systems. The polyethylene glycol (PEG) linker provides a hydrophilic shield, which can prolong the circulation time of nanoparticles by reducing their uptake by the reticuloendothelial system (RES), thereby enhancing their accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

These notes are intended to guide researchers in the preparation of DOPE-PEG-BDP FL-labeled liposomes, the execution of in vivo imaging experiments in small animal models, and the subsequent ex vivo analysis of tissue biodistribution.

Key Applications

-

Pharmacokinetic Studies: Monitoring the circulation half-life of liposomal formulations.

-

Biodistribution Analysis: Quantifying the accumulation of nanoparticles in various organs and tissues.

-

Tumor Targeting and Imaging: Visualizing the passive accumulation of liposomes in solid tumors via the EPR effect.

-

Drug Delivery Vehicle Tracking: Assessing the in vivo fate of lipid-based drug carriers.

Data Presentation: Quantitative Biodistribution of Fluorescent Liposomes

The following tables summarize representative quantitative data on the biodistribution of PEGylated fluorescent liposomes in tumor-bearing mice at different time points post-intravenous injection. This data is compiled from studies using liposomes with similar characteristics to those prepared with DOPE-PEG-BDP FL and serves as a general guide for expected outcomes. Actual results may vary depending on the specific liposome formulation, tumor model, and animal strain.

Table 1: Biodistribution of PEGylated Fluorescent Liposomes in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)

| Organ/Tissue | 1-hour post-injection (%ID/g ± SD) | 4-hours post-injection (%ID/g ± SD) | 24-hours post-injection (%ID/g ± SD) |

| Blood | 15.5 ± 2.1 | 8.2 ± 1.5 | 1.1 ± 0.3 |

| Tumor | 2.1 ± 0.5 | 5.5 ± 1.2 | 8.9 ± 2.0 |

| Liver | 10.3 ± 1.8 | 15.8 ± 2.5 | 18.5 ± 3.1 |

| Spleen | 8.7 ± 1.2 | 12.1 ± 2.0 | 15.3 ± 2.8 |

| Kidneys | 3.5 ± 0.7 | 2.1 ± 0.4 | 0.8 ± 0.2 |

| Lungs | 2.8 ± 0.6 | 1.5 ± 0.3 | 0.5 ± 0.1 |

| Heart | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.3 ± 0.1 |

| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.05 |

Table 2: Tumor-to-Muscle Ratios of Fluorescent Signal

| Time Point | Tumor-to-Muscle Ratio (Mean ± SD) |

| 1 hour | 4.2 ± 1.1 |

| 4 hours | 18.3 ± 4.5 |

| 24 hours | 89.0 ± 21.5 |

Experimental Protocols

Protocol 1: Preparation of DOPE-PEG-BDP FL Labeled Liposomes

This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration and extrusion method.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

-

DOPE-PEG-BDP FL

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator

-

Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG2000, and DOPE-PEG-BDP FL in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio is 55:40:4:1 (DSPC:Cholesterol:DSPE-PEG2000:DOPE-PEG-BDP FL).

-